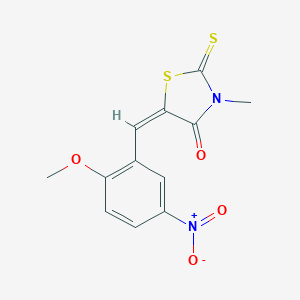
4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Méthodes De Préparation
The synthesis of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dimethoxybenzaldehyde with allyl isothiocyanate to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Its biological activity is primarily attributed to the presence of the triazole ring and the thiol group, which can form strong interactions with biological molecules .
Comparaison Avec Des Composés Similaires
4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-Allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: This compound has a furan ring instead of the dimethoxyphenyl group, which may result in different biological activities and chemical properties.
4-Allyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridine ring can enhance the compound’s ability to interact with certain biological targets, making it potentially more effective in certain applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRDSESGVZXDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414183.png)
![3-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414184.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B414186.png)
![(5E)-2-(2-chloroanilino)-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414187.png)
![N-[4-(benzenesulfonyl)-2,3-dihydro-1H-cyclopenta[b]indol-7-yl]benzenesulfonamide](/img/structure/B414190.png)
![Ethyl {2-[2-(2-(benzoylamino)-3-{4-nitrophenyl}acryloyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B414191.png)
![2-pentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B414194.png)
![6-[5-(4-Bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B414199.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B414200.png)
![4-Chloro-2-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B414202.png)
![Methyl 4-[(4-methyl-6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B414204.png)
![2-(4-Fluorophenoxy)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B414205.png)
![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414207.png)
